![molecular formula C8H14O2 B1459087 4-allyltetrahydro-2H-pyran-4-ol CAS No. 219903-85-2](/img/structure/B1459087.png)
4-allyltetrahydro-2H-pyran-4-ol
Overview
Description
“4-allyltetrahydro-2H-pyran-4-ol” is a chemical compound . It is also known as "tetrahydro-4H-pyran-4-ol" . The molecular formula of this compound is C5H10O2 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, Prins cyclization of isoprenol with benzaldehyde as a model aldehyde was performed using montmorillonite K10 as an acid catalyst . Various reaction conditions were used including catalyst modification by mineral acids and calcination .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C5H10O2 . The IUPAC Standard InChI is InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 102.1317 . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 220.7±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 36.9±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 113.8±3.0 cm3 .
Scientific Research Applications
Glycosylation in Organic Synthesis
4-Allyltetrahydro-2H-pyran-4-ol has been utilized in organic synthesis, particularly in glycosylation processes. Kumar et al. (2011) demonstrated its use as a glycosyl donor for selective α-glycosylation, achieving 50-90% yields. This method offers an alternative to traditional unsaturated sugar methodologies, highlighting the compound's versatility in organic synthesis (Kumar et al., 2011).
Photomerocyanine Formation
Aiken et al. (2014) investigated this compound in the context of photomerocyanine formation. They found that heating 4-methoxy-1-naphthol with a related compound led to the formation of a novel merocyanine, showcasing its potential in photochemical applications (Aiken et al., 2014).
Prins Cyclization Mechanism
Vyskočilová et al. (2016) explored the role of this compound in Prins cyclization. They investigated the effects of catalyst type and water addition on its preparation, providing insight into its synthesis and potential applications in chemical intermediates (Vyskočilová et al., 2016).
Gas-Phase Elimination Kinetics
Álvarez-Aular et al. (2018) conducted a study on the gas-phase elimination kinetics of related tetrahydropyran compounds. Their findings contribute to understanding the thermal behavior and potential applications of this compound in high-temperature environments (Álvarez-Aular et al., 2018).
Synthesis of Dihydropyrans
Maguire and Thomas (1995) demonstrated the use of allyltin trichloride, derived from a compound similar to this compound, for the stereoselective synthesis of dihydropyrans. This study highlights the compound's utility in synthesizing complex organic structures (Maguire & Thomas, 1995).
Aqueous Media Synthesis
Brahmachari (2021) discussed the synthesis of 4H-pyrans in aqueous media, relevant to compounds like this compound. This green synthetic approach is significant for environmentally friendly chemistry applications (Brahmachari, 2021).
Palladium-Catalyzed Cyclization
Qing and Gao (2000) explored the palladium-catalyzed cyclization of compounds akin to this compound. Their work contributes to the understanding of catalytic processes in organic synthesis involving such compounds (Qing & Gao, 2000).
Fluorination in Organic Synthesis
Yadav et al. (2010) employed a compound similar to this compound in a synthesis involving fluorination, highlighting its potential in introducing fluorine atoms into organic molecules (Yadav et al., 2010).
Catalysis and Stereochemistry
Shin et al. (2014) used related compounds in the iridium-catalyzed synthesis of pyrans, demonstrating the influence of catalysts on stereochemical outcomes in organic synthesis (Shin et al., 2014).
Mechanism of Action
Mode of Action
It is known to be used as a solvent in organic synthesis , suggesting that it may interact with various organic compounds to facilitate chemical reactions.
Pharmacokinetics
Its solubility in water and organic solvents like ethanol and ether suggests that it may have good bioavailability, but further studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-allyltetrahydro-2H-pyran-4-ol. It is relatively stable at room temperature but may decompose under high temperatures, exposure to sunlight, or contact with oxygen . Therefore, its storage and handling require appropriate conditions to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-Allyltetrahydro-2H-pyran-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain DNA sequences, acting as a minor groove binder . This interaction can influence the transcriptional activity of genes. Additionally, this compound can act as a substrate for specific enzymes, leading to the formation of biologically active metabolites .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For example, it can induce the expression of pro-apoptotic genes, leading to programmed cell death in certain cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their function . This binding can inhibit or activate enzymes, leading to changes in cellular processes. For instance, this compound has been found to inhibit certain kinases, which play a crucial role in cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, it can exhibit toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. For instance, it can be transported into the nucleus, where it interacts with DNA and influences gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism .
properties
IUPAC Name |
4-prop-2-enyloxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-8(9)4-6-10-7-5-8/h2,9H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPHKSSMJAOII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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